molecular formula C17H23F3N2O B246018 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide

3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide

Katalognummer B246018
Molekulargewicht: 328.37 g/mol
InChI-Schlüssel: YOWRUCRMZNHHDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide, also known as MPTP, is a synthetic compound that has been used in scientific research for its unique properties.

Wirkmechanismus

3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide is metabolized in the brain to form MPP+, which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopamine transporters and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which results in symptoms similar to Parkinson's disease, such as tremors, rigidity, and bradykinesia. 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide also leads to oxidative stress and inflammation in the brain, which can contribute to neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide is a useful tool for studying Parkinson's disease in animal models. It selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease in humans. However, 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide-induced neurotoxicity is not a perfect model of Parkinson's disease, as it does not replicate all aspects of the disease.

Zukünftige Richtungen

Future research on 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide could focus on developing new animal models of Parkinson's disease that more accurately replicate the disease. Additionally, research could focus on developing new drugs that target the mechanism of action of 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide and other neurotoxins that contribute to Parkinson's disease. Finally, research could focus on identifying biomarkers that can be used to diagnose Parkinson's disease earlier and monitor disease progression.
In conclusion, 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide is a synthetic compound that has been used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease in humans. 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide has been used to study the mechanism of action of drugs used to treat Parkinson's disease and has been a useful tool for studying Parkinson's disease in animal models. Future research on 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide could focus on developing new animal models of Parkinson's disease, developing new drugs that target the mechanism of action of 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide, and identifying biomarkers that can be used to diagnose Parkinson's disease earlier and monitor disease progression.

Synthesemethoden

3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-5-(trifluoromethyl)benzonitrile with piperidine to form 2-(piperidin-1-yl)-5-(trifluoromethyl)benzonitrile. This intermediate is then reacted with 3-methylbutanoyl chloride to form 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide has been used in scientific research to study Parkinson's disease. It is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to symptoms similar to Parkinson's disease in humans. 3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide has also been used to study the mechanism of action of drugs used to treat Parkinson's disease.

Eigenschaften

Molekularformel

C17H23F3N2O

Molekulargewicht

328.37 g/mol

IUPAC-Name

3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C17H23F3N2O/c1-12(2)10-16(23)21-14-11-13(17(18,19)20)6-7-15(14)22-8-4-3-5-9-22/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,21,23)

InChI-Schlüssel

YOWRUCRMZNHHDQ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2

Kanonische SMILES

CC(C)CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.